5-ethylheptanoic acid solubility in common organic solvents
5-ethylheptanoic acid solubility in common organic solvents
5-Ethylheptanoic Acid Solubility in Common Organic Solvents: A Comprehensive Technical Guide
Executive Summary
5-Ethylheptanoic acid (CAS: 1339912-26-3) is a branched-chain saturated fatty acid with the molecular formula C₉H₁₈O₂[1]. Typically encountered as a colorless, hydrophobic liquid at standard temperature and pressure, it features a seven-carbon aliphatic backbone with an ethyl substitution at the C5 position[2]. Its solubility—and miscibility—profile in organic solvents is a critical physicochemical parameter. It dictates the efficiency of downstream processing, extraction, and its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs), such as lipophilic pregabalin analogues[3].
This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 5-ethylheptanoic acid, empirical data across common organic solvents, and a self-validating experimental protocol for quantifying its phase behavior.
Thermodynamic Framework and Molecular Characteristics
The dissolution and miscibility behavior of 5-ethylheptanoic acid is governed by the dual nature of its molecular architecture:
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The Polar Head: A carboxylic acid group (-COOH) capable of acting as both a strong hydrogen-bond donor and acceptor.
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The Non-Polar Tail: A bulky, branched aliphatic chain (5-ethylheptyl) that is highly hydrophobic[4].
Hansen Solubility Parameters (HSP)
To predict its solubility in various organic media, the Hansen Solubility Parameter (HSP) framework is highly effective. HSP divides the cohesive energy density of a molecule into three intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH )[5].
For a C9 branched carboxylic acid, the large aliphatic volume dictates that dispersion forces ( δD ) dominate the molecule's overall interaction profile. However, in non-polar solvents (like hexane), the carboxylic acid groups tend to self-associate, forming stable hydrogen-bonded dimers[6]. In polar protic solvents (like ethanol), the solvent molecules disrupt these dimers, forming strong solute-solvent hydrogen bonds[7]. Because the molecule is a liquid at room temperature, its "solubility" in most organic solvents is effectively a measure of liquid-liquid miscibility.
Empirical Solubility Profile in Organic Solvents
Based on the thermodynamic principles of medium-chain branched fatty acids, 5-ethylheptanoic acid exhibits the following solubility behaviors across different solvent classes:
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Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): Fully Miscible. The dispersion parameters ( δD ) of these solvents closely match the aliphatic tail of the acid. The thermodynamic penalty of cavity formation is minimal.
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Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, DMF, DMSO): Highly Soluble / Fully Miscible. These solvents act as excellent hydrogen-bond acceptors for the -COOH group. The moderate polarity does not induce phase separation with the branched tail.
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Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Fully Miscible. Strong hydrogen bonding ( δH ) between the solvent's hydroxyl groups and the solute's carboxyl group facilitates complete solvation[7].
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Aqueous Systems: Practically Insoluble. The hydrophobic cavity formation energy required to accommodate the 5-ethylheptyl tail in water far exceeds the enthalpic gain from hydrating the single carboxylate group[8].
Table 1: Physicochemical Properties of 5-Ethylheptanoic Acid
| Property | Value | Reference |
| CAS Number | 1339912-26-3 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [9] |
| Physical State (298 K) | Colorless Liquid | [2] |
| SMILES | CCC(CC)CCCC(=O)O | [9] |
Table 2: Predicted Miscibility Matrix at 298 K
| Solvent Class | Specific Solvent | Miscibility / Solubility Limit | Dominant Interaction |
| Non-Polar | Hexane, Toluene | Fully Miscible (∞) | Dispersion ( δD ) |
| Polar Aprotic | Ethyl Acetate, Acetone | Fully Miscible (∞) | Dipole-Dipole ( δP ) |
| Polar Protic | Methanol, Ethanol | Fully Miscible (∞) | Hydrogen Bonding ( δH ) |
| Aqueous | Water (pH < 4) | < 0.1 mg/mL (Insoluble) | Hydrophobic Exclusion |
Experimental Methodology: Quantifying Solubility Limits
When formulating complex solvent mixtures (e.g., alcohol/water gradients for extraction), determining the exact solubility limit of 5-ethylheptanoic acid is necessary. Below is a self-validating, step-by-step protocol utilizing Gas Chromatography with Flame Ionization Detection (GC-FID).
Expertise & Causality Note: Why GC-FID instead of UV-Vis? 5-Ethylheptanoic acid lacks a conjugated π -system or aromatic ring, meaning it has negligible UV absorbance above 210 nm. GC-FID is the gold standard for volatile and semi-volatile aliphatic compounds, providing high sensitivity and linear response based on carbon content.
Step-by-Step Protocol: Isothermal Shake-Flask Method
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Preparation: Add 2.0 mL of the target organic solvent (or solvent/water mixture) into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
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Solute Addition: Add 5-ethylheptanoic acid dropwise until a visible second phase (cloudiness or liquid lens) persists, indicating saturation.
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Thermodynamic Equilibration: Place the vial in an isothermal orbital shaker set to 298.0 ± 0.1 K. Shake at 150 RPM for 24 hours. Causality: 24 hours ensures that kinetic dissolution barriers are overcome and true thermodynamic equilibrium is reached.
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Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes at 298 K to ensure complete separation of the solute-rich and solvent-rich phases.
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Sampling: Carefully extract 100 µL from the solvent-rich phase using a positive displacement pipette to avoid cross-contamination from the solute layer.
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Dilution & Internal Standard: Dilute the sample 1:100 in internal standard solution (e.g., 1 mg/mL nonanoic acid in hexane).
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GC-FID Analysis: Inject 1 µL into the GC-FID. Quantify the concentration of 5-ethylheptanoic acid using a pre-established calibration curve.
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Self-Validation Step: To ensure mass balance and validate the system, extract and quantify a sample from the solute-rich phase. The sum of the mass in both phases must equal the initial mass added (±2% error margin).
Workflow Visualization
The following diagram illustrates the logical workflow for the solubility and miscibility determination protocol described above.
Workflow for determining the solubility and miscibility limits of 5-ethylheptanoic acid.
Industrial Applications Driven by Solubility
Understanding the solubility of 5-ethylheptanoic acid enables precise engineering in several fields:
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Pharmaceutical Synthesis: The compound acts as a critical lipophilic intermediate. For instance, in the synthesis of pregabalin analogues, the reaction is often carried out in polar aprotic solvents (like THF or DMF) where the acid is fully soluble, allowing for homogeneous catalysis and high-yield enolate alkylation[3].
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Polymer Additives: Due to its high solubility in non-polar matrices, it is utilized as a plasticizer precursor. Its branched structure prevents crystallization, maintaining flexibility in the final polymer product[2].
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy 5-Ethylheptanoic acid [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pishrochem.com [pishrochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Ethylheptanoic acid | C9H18O2 | CID 22273103 - PubChem [pubchem.ncbi.nlm.nih.gov]
